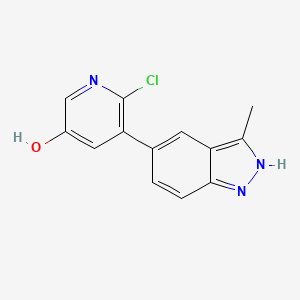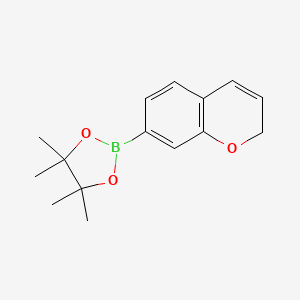
2-(Difluoromethoxy)naphthalene-6-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)naphthalene-6-carbonyl chloride is a chemical compound with the molecular formula C12H7ClF2O2 and a molecular weight of 256.63 g/mol It is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, which is further substituted with a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethyl ether as a starting material, which undergoes a Friedel-Crafts acylation reaction with naphthalene to form the desired product . The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent, such as dichloromethane, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-(Difluoromethoxy)naphthalene-6-carbonyl chloride may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality material .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)naphthalene-6-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
Oxidation Reactions: The naphthalene ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The carbonyl chloride group can be reduced to form the corresponding alcohol or aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen chloride byproduct.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, are commonly used under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are used under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group.
Major Products Formed
Substitution Reactions: Amides, esters, and thioesters.
Oxidation Reactions: Quinones and other oxidized derivatives.
Reduction Reactions: Alcohols and aldehydes.
Scientific Research Applications
2-(Difluoromethoxy)naphthalene-6-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory, anticancer, or antiviral properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)naphthalene-6-carbonyl chloride is primarily determined by its ability to undergo nucleophilic substitution reactions. The carbonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various biological molecules, such as proteins and nucleic acids. This reactivity can be exploited to modify the structure and function of these molecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(Methoxy)naphthalene-6-carbonyl chloride: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-(Trifluoromethoxy)naphthalene-6-carbonyl chloride: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
2-(Chloromethoxy)naphthalene-6-carbonyl chloride: Similar structure but with a chloromethoxy group instead of a difluoromethoxy group.
Uniqueness
The presence of the difluoromethoxy group in 2-(Difluoromethoxy)naphthalene-6-carbonyl chloride imparts unique electronic and steric properties that can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of fluorine substitution on chemical and biological processes .
Properties
Molecular Formula |
C12H7ClF2O2 |
|---|---|
Molecular Weight |
256.63 g/mol |
IUPAC Name |
6-(difluoromethoxy)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H7ClF2O2/c13-11(16)9-2-1-8-6-10(17-12(14)15)4-3-7(8)5-9/h1-6,12H |
InChI Key |
UXKUKCBLJYUNOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(F)F)C=C1C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Oxaspiro[4.5]dec-3-en-2-one, 4-(phenylthio)-](/img/structure/B11858802.png)
![5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858803.png)

![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)-](/img/structure/B11858822.png)

![4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11858829.png)







